molecular formula C19H26N6O2 B13146496 (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide CAS No. 90836-22-9

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide

Cat. No.: B13146496
CAS No.: 90836-22-9
M. Wt: 370.4 g/mol
InChI Key: ARVVUOQBWZHPPJ-LRDDRELGSA-N
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Description

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a guanidine group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalen-2-yl Intermediate: The synthesis begins with the preparation of the naphthalen-2-yl intermediate through a Friedel-Crafts acylation reaction.

    Amino Group Introduction:

    Coupling with Propanamide: The naphthalen-2-yl intermediate is then coupled with propanamide using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or guanidines.

Scientific Research Applications

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((S)-2-Amino-N-(phenyl)propanamido)-5-guanidinopentanamide: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    (S)-2-((S)-2-Amino-N-(benzyl)propanamido)-5-guanidinopentanamide: Contains a benzyl group instead of a naphthalen-2-yl group.

Uniqueness

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is unique due to the presence of the naphthalen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

90836-22-9

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C19H26N6O2/c1-12(20)18(27)25(16(17(21)26)7-4-10-24-19(22)23)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10,20H2,1H3,(H2,21,26)(H4,22,23,24)/t12-,16-/m0/s1

InChI Key

ARVVUOQBWZHPPJ-LRDDRELGSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CCCN=C(N)N)C(=O)N)N

Canonical SMILES

CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CCCN=C(N)N)C(=O)N)N

Origin of Product

United States

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